Qianhucoumarin C
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Overview
Description
Qianhucoumarin C is a natural product found in Peucedanum praeruptorum with data available.
Scientific Research Applications
Isolation and Structural Analysis
- Qianhucoumarin C, along with other minor coumarins, was isolated from Peucedanum praeruptorum, a traditional Chinese medicine, using techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC). The structure of these compounds was elucidated through 1D and 2D NMR spectral data analysis (Hou, Luo, Wang, & Kong, 2010).
Pharmacological Potentials
- Pyranocoumarins, including this compound, from Peucedani Radix (Qian-hu) have shown potential applications in treating cancer and pulmonary hypertension. A study detailed the absolute configurations of these pyranocoumarins, indicating their distinct interactions with the human body (Song, Zhang, Li, Yan, & Wang, 2012).
Metabolic and Chemical Profiling
- In a study on Bolting and Unbolting Peucedanum praeruptorum Dunn (Qianhu), this compound and other coumarins were profiled. The study highlighted changes in the coumarin content and variety in different parts of the plant, affecting its medicinal quality (Chen, Chu, Zhang, Xie, Dai, Wu, & Peng, 2019).
Chemical Constituents and Quality Control
- Research has been conducted to systematically identify the chemical constituents of Radix Peucedani (Qianhu), including this compound. This includes extraction, separation, and structural elucidation, aimed at establishing scientific quality control standards for new drug development (Kong Ling-yi, 2010).
Analytical Methodologies
- An analytical methodology using high performance liquid chromatography–nuclear magnetic resonance spectroscopy–tandem mass spectrometry (HPLC-NMR-MS/MS) was developed for simultaneous determination of primary coumarins, including this compound, in Peucedani Radix. This method is crucial for the quality assessment of traditional Chinese medicines (Liu, Song, Liu, Li, Li, Zhao, Zhang, Tu, Wang, & Song, 2018).
Properties
CAS No. |
118492-23-2 |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
[(9R,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |
InChI |
InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15+/m0/s1 |
InChI Key |
IPUBQCBQSUVXEV-LSDHHAIUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
SMILES |
CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Canonical SMILES |
CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
118492-23-2 | |
Synonyms |
qianhucoumarin C qianhucoumarin C, (cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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